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Disclaimer: This document summarizes the publicly available preclinical data on the USP7

inhibitor YCH2823. The detailed experimental protocols and complete quantitative in vivo data

are not fully available in the public domain and are primarily derived from summaries of the key

publication by Cheng, Y.-J., et al. (2024). The experimental methodologies described herein are

based on standard laboratory procedures and should be considered representative.

Introduction
YCH2823 is a novel, potent, and selective small-molecule inhibitor of Ubiquitin-Specific

Protease 7 (USP7).[1][2][3] Developed through a scaffold hopping strategy to improve upon the

earlier USP7 inhibitor FT671, YCH2823 demonstrates significantly enhanced cellular activity

and promising anti-cancer properties.[1][3] This technical guide provides a comprehensive

overview of the preclinical efficacy data for YCH2823, focusing on its mechanism of action, in

vitro and in vivo anti-tumor activity, and the experimental approaches used for its evaluation.

Core Efficacy Data
The preclinical development of YCH2823 has established its potency and mechanism of action

through a series of in vitro assays.

Biochemical and In Vitro Efficacy
YCH2823 exhibits high potency against USP7 and demonstrates significant anti-proliferative

effects in a range of cancer cell lines.
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Parameter Value Description

USP7 IC50 49.6 nM

The half-maximal inhibitory

concentration against the

USP7 enzyme, indicating high

biochemical potency.[2][4]

Dissociation Constant (Kd) 117 nM

Measures the binding affinity of

YCH2823 to the USP7

catalytic domain.[2][4]

Potency vs. FT671 ~5-fold greater

YCH2823 is approximately five

times more potent than its

predecessor, FT671.[1][3]

Cell Line Efficacy Broad anti-proliferative activity

Effective against a subset of

cancer cell lines with wild-type

TP53, mutant TP53, and

MYCN amplification.[1][2][3]

Resistance Induction Up to 690-fold increase in IC50

Observed in CHP-212 cells

following knockdown of p53 or

p21, confirming the

mechanism of action.[1][3]

Mechanism of Action
YCH2823 exerts its anti-cancer effects by directly targeting the deubiquitinating activity of

USP7, which plays a critical role in the p53 tumor suppressor pathway.

Signaling Pathway
The primary mechanism of action of YCH2823 involves the stabilization of p53.[1] By inhibiting

USP7, YCH2823 prevents the deubiquitination and subsequent degradation of MDM2, an E3

ubiquitin ligase that targets p53 for proteasomal degradation. This leads to an accumulation of

p53, which in turn transcriptionally activates its downstream target, the cyclin-dependent kinase

inhibitor p21.[1][2][3] The increased levels of p21 result in cell cycle arrest at the G1 phase and

the induction of apoptosis.[1][2][3] Additionally, YCH2823 has been observed to increase the

expression of the proto-oncogene BCL6 in sensitive cell lines.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

